molecular formula C15H12ClN3OS B2778869 1-(4-Chlorophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one CAS No. 1030117-40-8

1-(4-Chlorophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one

Cat. No.: B2778869
CAS No.: 1030117-40-8
M. Wt: 317.79
InChI Key: CRIKQVWUJBMTCS-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one features a dihydropyrazin-2-one core substituted with a 4-chlorophenyl group and a thiophen-2-ylmethylamino moiety. The 4-chlorophenyl and thiophene substituents are recurrent in bioactive heterocycles, often associated with enhanced antibacterial, anti-inflammatory, or kinase-inhibitory activities .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(thiophen-2-ylmethylamino)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c16-11-3-5-12(6-4-11)19-8-7-17-14(15(19)20)18-10-13-2-1-9-21-13/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIKQVWUJBMTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves the reaction of 4-chlorophenylhydrazine with 2-thienylmethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyrrolone Derivatives

Example Compound : 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one

  • Core Structure : Pyrrolone (5-membered lactam ring).
  • Synthesis: Base-catalyzed intramolecular cyclization of aminoacetylenic ketones (e.g., 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one) in ethanol with KOH at 40–45°C for 8 hours.
  • Yield : 75% under optimized conditions.
  • Key Features : The thiophene and chlorophenyl groups enhance electron-deficient character, favoring cyclization. Trace water in solvents is critical for reaction completion .

Comparison with Target Compound :

  • The dihydropyrazin-2-one core (6-membered ring) may offer greater conformational flexibility than the rigid pyrrolone structure.
  • Both compounds leverage thiophene and chlorophenyl substituents, but the target compound’s amino linkage could improve solubility or binding interactions.

Pyrazoline Derivatives

Example Compound : 1-(Chloroacetyl)-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline

  • Core Structure : 2-Pyrazoline (5-membered dihydropyrazole).
  • Synthesis : Reaction of 5-(4-chlorophenyl)-3-(2-thienyl)-2-pyrazoline with chloroacetyl chloride and triethylamine, followed by substitution with aryl thiols.
  • Activity : Halogenated derivatives (e.g., 4-chlorophenyl) exhibit superior antibacterial activity compared to methyl or methoxy analogs, with efficacy comparable to streptomycin .

Comparison with Target Compound :

  • Both compounds utilize halogenated aryl groups for enhanced bioactivity, but the target’s dihydropyrazinone may enable diverse hydrogen-bonding interactions.

Formohydrazides and Pyrazole Carbaldehydes

Example Compound : (E)-N-(4-Chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide

  • Core Structure : Formohydrazide with thiophene and chlorophenyl groups.
  • Activity : Demonstrated antibacterial activity attributed to the synergistic effects of the chlorophenyl and thiophene moieties. Halogenation is critical for potency .

Comparison with Target Compound :

  • The formohydrazide’s linear structure contrasts with the cyclic dihydropyrazinone, likely altering metabolic stability.
  • Shared substituents suggest overlapping mechanisms of action, such as membrane disruption or enzyme inhibition.

Research Findings and Implications

  • Substituent Effects : Halogenation (e.g., 4-chlorophenyl) consistently enhances bioactivity across analogs, likely due to increased lipophilicity and target binding .
  • Core Structure Impact :
    • Pyrrolones and pyrazolines favor rigid, planar conformations suitable for enzyme active sites.
    • Dihydropyrazin-2-one’s larger ring may improve solubility or pharmacokinetic profiles.
  • Synthetic Efficiency : Cyclization reactions (e.g., pyrrolone synthesis) achieve moderate yields, while coupling strategies (e.g., pyrazolines) require further optimization.

Biological Activity

The compound 1-(4-Chlorophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one is a member of the dihydropyrazinone family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H12ClN3S\text{C}_{13}\text{H}_{12}\text{ClN}_3\text{S}

This structure includes a chlorophenyl group, a thiophenyl substituent, and a dihydropyrazinone core, which contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against various strains of bacteria such as Salmonella typhi and Bacillus subtilis . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease. The IC50 values for these activities suggest strong inhibitory effects, which could be beneficial in treating conditions like Alzheimer's disease and urinary tract infections .

Enzyme IC50 (µM) Reference
Acetylcholinesterase2.14 ± 0.003
Urease1.13 ± 0.003

Anticancer Potential

Preliminary studies have indicated that similar compounds may possess anticancer properties. The presence of the chlorophenyl moiety is often associated with enhanced cytotoxicity against various cancer cell lines . Further investigation into the specific mechanisms—such as apoptosis induction and cell cycle arrest—is warranted.

The biological activity of This compound can be attributed to several mechanisms:

  • Interference with Enzymatic Pathways: The compound's ability to inhibit AChE suggests it could modulate neurotransmitter levels, impacting cognitive function.
  • Antibacterial Mechanism: By disrupting bacterial cell wall synthesis and metabolic pathways, it can effectively reduce bacterial viability.
  • Anticancer Mechanisms: Potential pathways include the induction of oxidative stress leading to apoptosis in cancer cells.

Case Studies

A study conducted on a series of dihydropyrazinone derivatives demonstrated that modifications in the thiophenyl group significantly affected their biological activity. The derivatives were assessed for their antibacterial and enzyme inhibitory activities, revealing that the presence of both thiophene and chlorophenyl groups enhanced their pharmacological profiles .

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